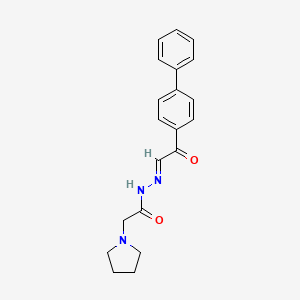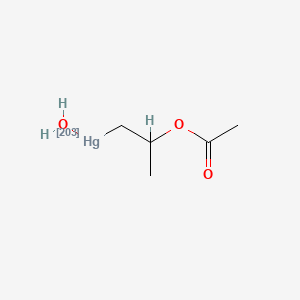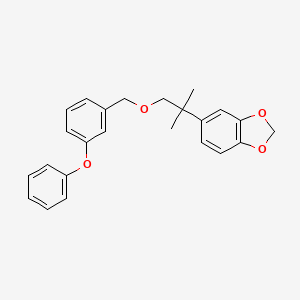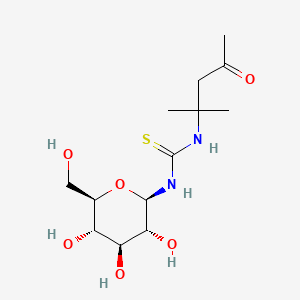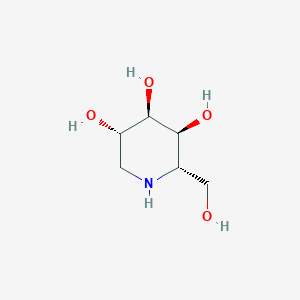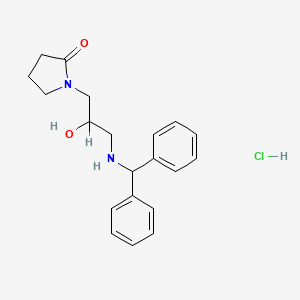
1-(3-((Diphenylmethyl)amino)-2-hydroxypropyl)-2-pyrrolidinone monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((Diphenylmethyl)amino)-2-hydroxypropyl)-2-pyrrolidinone monohydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a diphenylmethyl group, a hydroxypropyl group, and a pyrrolidinone ring. The monohydrochloride form indicates that it is a hydrochloride salt, which often enhances the solubility and stability of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((Diphenylmethyl)amino)-2-hydroxypropyl)-2-pyrrolidinone monohydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of diphenylmethylamine with an epoxide, followed by the introduction of the pyrrolidinone ring through cyclization reactions. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-((Diphenylmethyl)amino)-2-hydroxypropyl)-2-pyrrolidinone monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups with others, such as halides or amines.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halides (e.g., HCl, HBr), amines (e.g., NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-(3-((Diphenylmethyl)amino)-2-hydroxypropyl)-2-pyrrolidinone monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-((Diphenylmethyl)amino)-2-hydroxypropyl)-2-pyrrolidinone monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride: Used in peptide synthesis and as a coupling agent.
1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methyl-2-propanol: Employed in organic synthesis and as an intermediate in pharmaceutical production.
Uniqueness
1-(3-((Diphenylmethyl)amino)-2-hydroxypropyl)-2-pyrrolidinone monohydrochloride stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to form stable hydrochloride salts also enhances its solubility and stability, making it a valuable compound in various applications.
Propiedades
Número CAS |
198767-57-6 |
|---|---|
Fórmula molecular |
C20H25ClN2O2 |
Peso molecular |
360.9 g/mol |
Nombre IUPAC |
1-[3-(benzhydrylamino)-2-hydroxypropyl]pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C20H24N2O2.ClH/c23-18(15-22-13-7-12-19(22)24)14-21-20(16-8-3-1-4-9-16)17-10-5-2-6-11-17;/h1-6,8-11,18,20-21,23H,7,12-15H2;1H |
Clave InChI |
LXIAXOGOSYAVQZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)CC(CNC(C2=CC=CC=C2)C3=CC=CC=C3)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


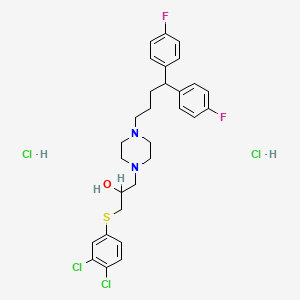
![6-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)-3,4-dihydro-1H-quinolin-2-one](/img/structure/B12765745.png)
![Benzenamine, 4,4'-azobis[N-[[4-(diethylamino)phenyl]methylene]-](/img/structure/B12765754.png)
